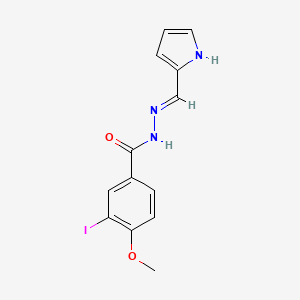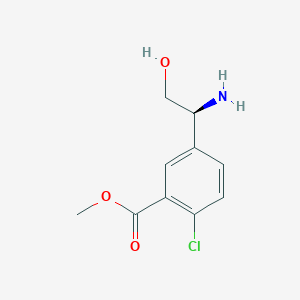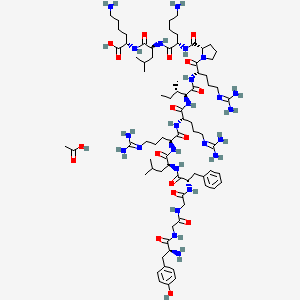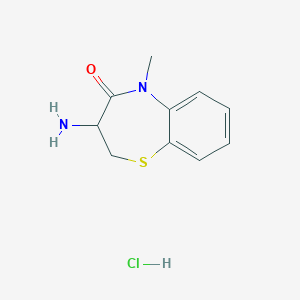
3-iodo-4-methoxy-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an iodine atom, a methoxy group, and a pyrrole moiety attached to a benzohydrazide framework
Méthodes De Préparation
The synthesis of 3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide typically involves the condensation of 3-iodo-4-methoxybenzohydrazide with pyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key steps involve the preparation of the starting materials, the condensation reaction, and the purification of the final product.
Analyse Des Réactions Chimiques
3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized hydrazides, while substitution reactions can produce a variety of substituted benzohydrazides .
Applications De Recherche Scientifique
3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy.
Mécanisme D'action
The mechanism of action of 3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The pyrrole moiety and the hydrazide group are likely involved in binding to the target molecules, influencing their function and triggering downstream effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide include:
3-iodo-4-methoxy-N’-(3-pyridinylmethylene)benzohydrazide: This compound has a pyridine ring instead of a pyrrole ring, which may result in different chemical and biological properties.
4-iodo-3-methoxy-N’-(1-phenyl-1H-pyrrol-2-ylmethylene)benzohydrazide:
3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: This compound has a different pyridine framework, which may affect its chemical behavior and interactions.
Propriétés
Formule moléculaire |
C13H12IN3O2 |
|---|---|
Poids moléculaire |
369.16 g/mol |
Nom IUPAC |
3-iodo-4-methoxy-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H12IN3O2/c1-19-12-5-4-9(7-11(12)14)13(18)17-16-8-10-3-2-6-15-10/h2-8,15H,1H3,(H,17,18)/b16-8+ |
Clé InChI |
NWDCUDZXJQMVIW-LZYBPNLTSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CN2)I |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CN2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B14801272.png)
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B14801276.png)



![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14801301.png)
![(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14801308.png)
phosphane](/img/structure/B14801314.png)
![[(1R,5S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B14801321.png)
![2-(4-tert-butylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B14801325.png)

![N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801333.png)
